2-Bromodecane

Übersicht

Beschreibung

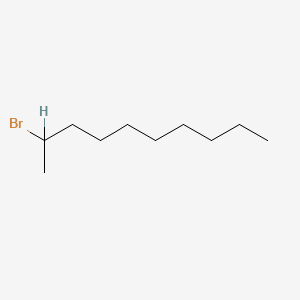

2-Bromodecane is an organic compound with the molecular formula C₁₀H₂₁Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the second carbon of a decane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromodecane can be synthesized through the bromination of decane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the decane, forming a decyl radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, bromine concentration, and reaction time to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromodecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻).

Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the use of a strong base such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOMe) are commonly used. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used. The reactions are typically conducted at elevated temperatures to favor the formation of alkenes.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is decanol; with cyanide ions, the product is decanenitrile.

Elimination: The major product is 1-decene, formed by the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

2-Bromodecane is used in the production of pharmaceutical compounds. It serves as a building block for various drugs due to its ability to undergo nucleophilic substitutions and coupling reactions.

- Case Study: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel antibacterial agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Biocide Production

Role in Biocides

The compound is also employed in the synthesis of biocides, which are used to control harmful organisms in agricultural and industrial settings. Its bromine atom enhances the reactivity and effectiveness of the resultant biocidal compounds.

- Case Study: Efficacy Testing

Research indicated that derivatives synthesized from this compound showed effective fungicidal properties against common plant pathogens, demonstrating its utility in agricultural biocides.

Research Applications

Chemical Probes and Anesthetics

Recent studies have explored the use of this compound and its derivatives as chemical probes in biological research. For instance, certain bromoalkanes have been investigated for their anesthetic properties.

- Case Study: Anesthetic Properties

A study highlighted that bromoalkanes, including those derived from this compound, exhibited general anesthetic effects by binding to specific sites in the central nervous system. This research could lead to the development of new anesthetic agents with improved safety profiles.

Wirkmechanismus

The mechanism of action of 2-bromodecane in chemical reactions involves the formation of a carbocation intermediate. When it undergoes nucleophilic substitution, the bromine atom leaves, forming a positively charged carbocation. This carbocation is then attacked by a nucleophile, resulting in the substitution product. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of an alkene.

Vergleich Mit ähnlichen Verbindungen

2-Bromodecane can be compared with other bromoalkanes such as 1-bromodecane and 3-bromodecane:

1-Bromodecane: In this compound, the bromine atom is attached to the first carbon of the decane chain. It undergoes similar reactions but with different regioselectivity.

3-Bromodecane: Here, the bromine atom is attached to the third carbon. This compound also undergoes nucleophilic substitution and elimination reactions but with different reaction rates and product distributions.

The uniqueness of this compound lies in its position on the carbon chain, which influences its reactivity and the types of products formed in chemical reactions.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its reactivity and ability to undergo various chemical reactions make it a valuable intermediate in the synthesis of a wide range of organic compounds. Understanding its preparation methods, chemical reactions, and applications provides insights into its importance in scientific research and industrial processes.

Biologische Aktivität

2-Bromodecane is an organic compound classified as a brominated alkane, which has garnered attention for its diverse biological activities. This article explores the biological properties, including antimicrobial effects, cytotoxicity, and potential applications in various fields based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H21Br, is a linear alkyl bromide. Its structure features a bromine atom attached to the second carbon of a decane chain, which influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that brominated alkanes, including this compound, exhibit significant antimicrobial properties. A study synthesized various N-alkyl substituted derivatives of 2′,3″-thiazachalcones, including those with this compound as a substituent. These compounds demonstrated varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with longer alkyl chains showed enhanced antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Compounds Including this compound

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| N-alkyl derivatives (C5-C12) | High (C10 showed highest activity) | Low |

Cytotoxicity and Other Biological Activities

Beyond antimicrobial properties, this compound has been investigated for its cytotoxic effects. A study highlighted its potential as an anti-cancer agent by demonstrating cytotoxicity in various cancer cell lines. The mechanism appears to involve disruption of cellular membranes and induction of apoptosis in affected cells .

Moreover, this compound has shown promise in other areas:

- Antifungal Activity : It has been tested against fungi like Candida albicans, showing moderate effectiveness .

- Anti-inflammatory Effects : Some derivatives exhibited anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

A notable case study involved the use of this compound in solvent extraction processes for bioactive compounds from algae. The study found that while brominated alkanes could effectively capture hydrocarbons from Botryococcus braunii, they also posed toxicity risks to algal cultures, leading to significant chlorophyll loss . This highlights the dual nature of brominated compounds: effective extraction agents but potentially harmful to biological systems.

Eigenschaften

IUPAC Name |

2-bromodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDKIHSQGRCTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39563-53-6 | |

| Record name | Decane, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.